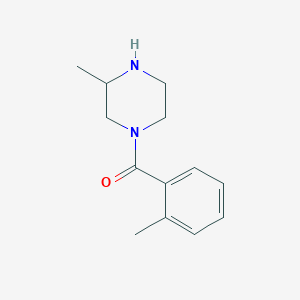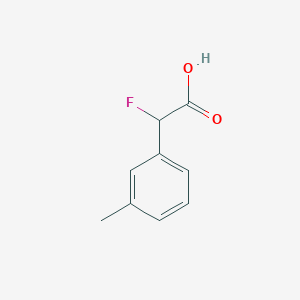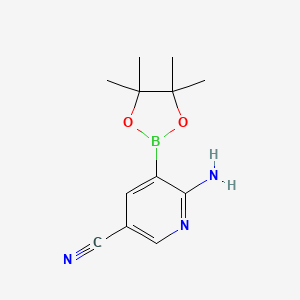
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester (2APBP) is an important organic compound that has been extensively studied in recent years. It is a versatile reagent used in synthesis, catalysis and other chemical reactions. 2APBP has been extensively studied for its potential applications in drug discovery and development, medicinal chemistry, biochemistry and pharmacology.
Applications De Recherche Scientifique
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications, including medicinal chemistry, drug discovery and development, biochemistry, and pharmacology. In medicinal chemistry, 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester has been used as a building block for the synthesis of various compounds, including drugs and other biologically active molecules. In drug discovery and development, it has been used to develop new drug candidates and to optimize existing drug molecules. In biochemistry, it has been used to study the mechanisms of action of various compounds. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs.
Mécanisme D'action
The mechanism of action of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed to involve the formation of a covalent bond between the boronic acid group and the amine group of the 2-aminopyridine. This covalent bond is believed to be responsible for the formation of the 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester, as well as its reactivity and stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester are not fully understood. However, it has been suggested that it may have some anti-inflammatory and anti-cancer properties. In addition, it has been proposed that it may be useful in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is relatively easy to synthesize. However, it is also relatively expensive and has a low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for the use of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and development, medicinal chemistry, and pharmacology. In addition, there is potential for the use of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester in the synthesis of other compounds, such as polymers and other organic materials. Finally, there is potential for the use of 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Méthodes De Synthèse
2-Amino-5-cyanopyridine-3-boronic acid pinacol ester can be synthesized via a two-step process. The first step is the synthesis of the boronic acid pinacol ester from 2-aminopyridine and boronic acid. This is done by reacting the two compounds in a solvent such as acetonitrile or dimethylsulfoxide (DMSO) at room temperature. The second step involves the addition of cyanide to the boronic acid pinacol ester, which forms the 2-Amino-5-cyanopyridine-3-boronic acid pinacol ester.
Propriétés
IUPAC Name |
6-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(6-14)7-16-10(9)15/h5,7H,1-4H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEQXSRYONVIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

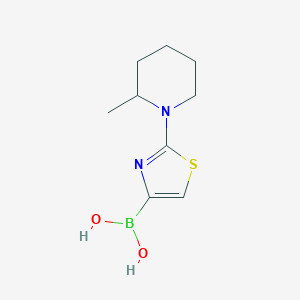
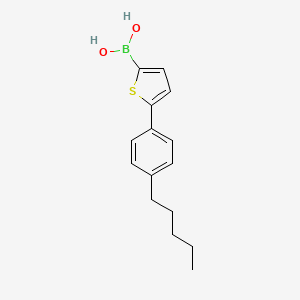
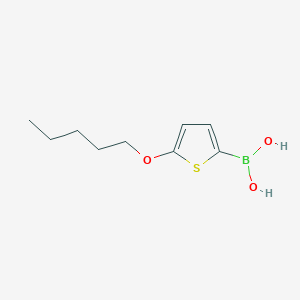
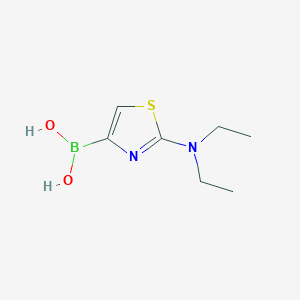
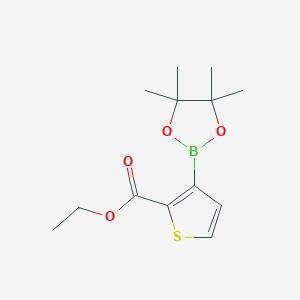
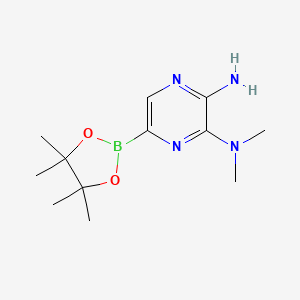



![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)
![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)

